molecular formula C7H8O3S B13505822 Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Cat. No.: B13505822
M. Wt: 172.20 g/mol
InChI Key: YKQQNJOTUACILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl and carboxylate groups allows for a variety of chemical modifications and interactions with biological targets .

Biological Activity

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in scientific research due to its potential applications in medicine and industry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate features a thiophene ring substituted with hydroxyl and carboxylate groups. The presence of these functional groups contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of methyl 4-hydroxy-5-methylthiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets. Thiophene derivatives are known to act as inhibitors of various enzymes and receptors, which can lead to significant biological effects:

  • Enzyme Inhibition : Some thiophene derivatives inhibit voltage-gated sodium channels, affecting nerve signal transmission.
  • Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate its efficacy against specific cancer types.

Comparative Studies

A comparison of methyl 4-hydroxy-5-methylthiophene-3-carboxylate with other thiophene derivatives highlights its unique properties:

Compound NameStructure TypeBiological ActivityNotable Uses
Methyl 4-hydroxy-5-methylthiophene-3-carboxylateThiophene derivativeAntimicrobial, anticancerResearch and pharmaceuticals
Suprofen2-substituted thiopheneNonsteroidal anti-inflammatoryPain relief
Articaine2,3,4-trisubstituted thiopheneLocal anestheticDental procedures

Case Studies

  • Antiviral Activity : A study demonstrated that methyl 4-hydroxy-5-methylthiophene-3-carboxylate derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro at concentrations around 10 µM. The mechanism involved the disruption of viral entry into host cells, making it a promising candidate for antiviral drug development .
  • Antimicrobial Efficacy : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Research Findings

Recent studies have utilized advanced methodologies such as molecular docking simulations and high-throughput screening to explore the biological activities of methyl 4-hydroxy-5-methylthiophene-3-carboxylate. These approaches have provided insights into its binding affinities and potential therapeutic applications.

Table of Biological Activity Findings

Study FocusMethodologyKey Findings
HBV InhibitionIn vitro assaysHigh inhibition at 10 µM concentration
Antimicrobial TestingMIC determinationEffective against S. aureus and E. coli
Enzyme Interaction StudiesMolecular dockingIdentified as an inhibitor of viral entry

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 4-hydroxy-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3

InChI Key

YKQQNJOTUACILC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.